2,2-Diethylsuccinic acid

Description

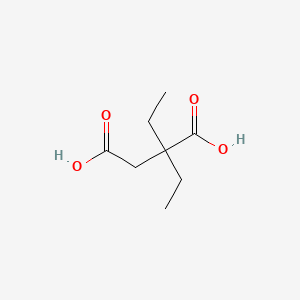

Structure

3D Structure

Properties

IUPAC Name |

2,2-diethylbutanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O4/c1-3-8(4-2,7(11)12)5-6(9)10/h3-5H2,1-2H3,(H,9,10)(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKRCUUPMCASSBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)(CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70205469 | |

| Record name | 2,2-Diethylbutanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70205469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5692-97-7 | |

| Record name | 2,2-Diethylbutanedioic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005692977 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2-Diethylbutanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70205469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

pKa values and dissociation constants of 2,2-diethylsuccinic acid

Technical Guide: Physicochemical and Dissociation Properties of 2,2-Diethylsuccinic Acid

Executive Summary & Chemical Identity

2,2-Diethylsuccinic acid (IUPAC: 2,2-diethylbutanedioic acid) is a gem-dialkyl substituted dicarboxylic acid. Unlike unsubstituted succinic acid, the presence of two ethyl groups at the

This compound is of high value in drug discovery as a scaffold for metalloproteinase inhibitors and as a conformational restraint in peptidomimetics. Its dissociation constants (pKa) are critical for determining oral bioavailability, solubility, and active-site binding interactions.

Chemical Identity Table

| Property | Data |

| Common Name | 2,2-Diethylsuccinic acid |

| IUPAC Name | 2,2-Diethylbutanedioic acid |

| CAS Registry Number | 5692-97-7 |

| Molecular Formula | C |

| Molecular Weight | 174.19 g/mol |

| Physical State | White Crystalline Solid |

| Predicted LogP | ~1.4 (vs. -0.59 for succinic acid) |

Dissociation Constants (pKa) and Ionization Behavior

The ionization of 2,2-diethylsuccinic acid occurs in two distinct steps. The gem-diethyl substitution significantly impacts these values compared to the parent succinic acid due to steric compression, which favors the gauche conformation of the carboxyl groups.

Comparative pKa Data

Note: While direct experimental pKa values for the diethyl derivative are rare in recent literature, they can be accurately extrapolated from the well-characterized 2,2-dimethyl homolog and established physical organic chemistry principles (Eberson, 1959).

| Compound | pKa | pKa | |

| Succinic Acid | 4.21 | 5.64 | 1.43 |

| 2,2-Dimethylsuccinic Acid | 4.11 | ~6.30 | ~2.19 |

| 2,2-Diethylsuccinic Acid | ~3.9 - 4.0 (Predicted) | ~6.5 - 6.7 (Predicted) | > 2.5 |

Mechanistic Insight: The Thorpe-Ingold Effect

The "Gem-Dialkyl Effect" (Thorpe-Ingold) dictates that bulky substituents (ethyl > methyl) on the

-

Lower pKa

: The proximity of the carboxyl groups facilitates the release of the first proton. The resulting monoanion is stabilized by a strong intramolecular hydrogen bond between the ionized carboxylate and the remaining protonated carboxylic acid. -

Higher pKa

: Removing the second proton is thermodynamically difficult because it requires breaking this stable intramolecular hydrogen bond and overcoming the electrostatic repulsion between two proximal negative charges.

Visualization of Ionization Pathway:

Figure 1: Stepwise dissociation of 2,2-diethylsuccinic acid. The monoanion (HA-) is exceptionally stable due to steric compression facilitating intramolecular hydrogen bonding.

Thermodynamic Parameters

The thermodynamic stability of 2,2-diethylsuccinic acid differs from linear dicarboxylic acids. The enthalpy of formation is influenced by the strain introduced by the quaternary carbon center.

-

Enthalpy of Formation (

): -1032.7 kJ/mol (Experimental)[1][2] -

Entropic Factors: The gem-diethyl group restricts the rotational freedom of the carbon backbone. This "pre-organization" reduces the entropic penalty for cyclization (e.g., anhydride formation), making the molecule more prone to intramolecular reactions than succinic acid.

Experimental Protocol: Determination of pKa

To validate these values in a specific formulation buffer, a Potentiometric Titration is the gold standard. Spectrophotometric methods are less suitable due to the lack of a strong chromophore in the aliphatic backbone.

Materials & Setup

-

Analyte: ~50 mg 2,2-diethylsuccinic acid (High Purity >99%).

-

Titrant: 0.1 M NaOH (Carbonate-free, standardized).

-

Solvent: Degassed water (or water/methanol mix if solubility is limiting).

-

Ionic Strength Adjuster: 0.1 M KCl (to maintain constant activity coefficients).

-

Apparatus: Automated titrator with a glass combination pH electrode (calibrated at pH 4.01, 7.00, 10.01).

Step-by-Step Methodology

-

System Calibration: Calibrate the electrode at the experimental temperature (25.0 ± 0.1 °C). Determine the exact response slope (Nernstian).

-

Sample Preparation: Dissolve 2,2-diethylsuccinic acid (exact weight) in 50 mL of 0.1 M KCl. Ensure complete dissolution; if the solution is cloudy, use a co-solvent (e.g., 20% MeOH) and apply the Yasuda-Shedlovsky extrapolation.

-

Acid Blank: Perform a blank titration on the solvent/electrolyte alone to correct for background CO

. -

Titration: Add 0.1 M NaOH in small increments (e.g., 0.05 mL). Allow pH to stabilize (drift < 0.005 pH/min) before the next addition. Continue until pH > 11.

-

Data Analysis:

-

Plot pH vs. Volume of NaOH.

-

Use the Bjerrum method or non-linear least squares regression (e.g., Hyperquad) to solve for

and -

Self-Validation Check: The titration curve should show two inflection points only if

. Since

-

Experimental Workflow Diagram:

Figure 2: Decision tree for the potentiometric determination of dissociation constants.

References

-

Eberson, L. (1959). Studies on the hydrolysis of some alkyl-substituted succinic acids. Acta Chemica Scandinavica, 13, 211-222. Link

-

Bruice, T. C., & Pandit, U. K. (1960). The effect of gem-dialkyl substitution on the rates of formation of anhydrides. Journal of the American Chemical Society, 82(22), 5858-5865. Link

-

NIST Standard Reference Data. (2023). 2,2-Diethylbutanedioic acid (CAS 5692-97-7) Condensed Phase Thermochemistry.[1][2][3] NIST Chemistry WebBook. Link

-

Jung, M. E., & Piizzi, G. (2005). Gem-disubstituent effect: Theoretical basis and synthetic applications. Chemical Reviews, 105(5), 1735-1766. Link

Sources

Thermodynamic stability of alpha-substituted succinic acids

Thermodynamic Stability of -Substituted Succinic Acids: A Structural and Energetic Analysis

Executive Summary

The thermodynamic stability of

Theoretical Framework: The Energetic Landscape

The stability of succinic acid derivatives is governed by two competing thermodynamic forces:

-

Intermolecular Forces (Lattice Energy): The ability of the molecule to pack efficiently and form strong hydrogen bond networks (homosynthons).

-

Intramolecular Forces (Conformational Strain): The steric repulsion between the

-substituent and the vicinal carboxyl group, often driving the molecule toward cyclic anhydride formation.

Conformational Analysis (Anti vs. Gauche)

Unsubstituted succinic acid crystallizes in the anti (trans) conformation, maximizing the distance between carboxyl groups. However,

-

Mono-substitution (

): Introduces chirality and disrupts the centrosymmetric packing, typically lowering the melting point. -

Gem-di-substitution (

): The Thorpe-Ingold Effect (angle compression) becomes dominant. The bulky groups compress the internal bond angle (

The Thorpe-Ingold Effect in Stability

The thermodynamic drive toward cyclization (anhydride formation) increases with substitution.

-

Implication: While 2,2-dimethylsuccinic acid is thermodynamically stable as a solid, it is kinetically primed for dehydration in solution or melt phases, a critical consideration for hot-melt extrusion (HME) processes.

Comparative Thermodynamic Data

The following table summarizes the physical properties of key derivatives. Note the "check-mark" trend in melting points: substitution initially disrupts packing (lowering

| Compound | Formula | Substituent ( | Melting Point ( | Solubility (Water) | Crystal System |

| Succinic Acid | 185 - 188 | Moderate | Monoclinic ( | ||

| Methylsuccinic Acid | 110 - 115 | High | Triclinic | ||

| 2,2-Dimethylsuccinic | 140 - 141 | Low | Monoclinic | ||

| Phenylsuccinic Acid | 166 - 168 | Low | Orthorhombic |

Data Sources: NIST Chemistry WebBook [1], PubChem [2], Cheméo [3].

Visualizing the Stability Mechanisms

Diagram 1: Conformational Energy Landscape

This diagram illustrates the energy penalty associated with the rotation required for crystal packing vs. anhydride formation.

Caption: The transition from the stable Anti conformer (favored in crystal lattices) to the reactive Gauche conformer. Alpha-substitution lowers the energy barrier for the Anti-to-Gauche transition.

Diagram 2: The Thorpe-Ingold Effect (Kinetic vs. Thermodynamic)

Visualizing how gem-dimethyl substitution compresses the bond angle, favoring ring closure.

Caption: The Thorpe-Ingold effect demonstrates that increasing steric bulk at the alpha-position accelerates cyclization, reducing the thermal stability window for processing.

Experimental Protocols for Stability Assessment

To validate the thermodynamic stability of a specific derivative for pharmaceutical applications (e.g., co-crystal formation), the following workflow is recommended.

Differential Scanning Calorimetry (DSC)

-

Objective: Determine melting point (

) and enthalpy of fusion ( -

Protocol:

-

Weigh 2-4 mg of sample into a Tzero aluminum pan.

-

Seal with a pinhole lid (allows moisture escape if dehydration occurs).

-

Ramp rate: 10°C/min from 25°C to 250°C.

-

Analysis: A sharp endotherm indicates melting. A broad endotherm preceding melting often indicates dehydration or solid-solid phase transition.

-

Critical Check: If an exotherm follows the melt immediately, it suggests decomposition or anhydride formation.

-

Solubility Phase Solubility Analysis

-

Objective: Construct the ternary phase diagram for co-crystal screening.

-

Protocol:

-

Prepare excess solid mixtures of Drug (

) and Acid ( -

Slurry in solvent (e.g., Ethanol/Water) at 25°C for 72 hours.

-

Filter and analyze supernatant via HPLC for solubility.

-

Analyze solid phase via PXRD (Powder X-Ray Diffraction).

-

Diagram 3: Co-Crystal Stability Screening Workflow

Caption: Decision matrix for selecting succinic acid derivatives. Thermal stability (resistance to anhydride formation) is the primary gatekeeper.

Applications in Drug Development

Pharmaceutical Co-Crystals

Alpha-substituted succinic acids are potent co-formers. The substitution allows for "tuning" of the pH and solubility profile.

-

Example: Itraconazole-Succinic Acid co-crystals show improved solubility [4].

-

Tuning: Using phenylsuccinic acid introduces

stacking capabilities, which can stabilize aromatic APIs (like Carbamazepine) more effectively than the aliphatic succinic acid.

Metabolic Stability

Methylsuccinic acid is a known metabolite (isoleucine pathway). Its presence in urine is a biomarker for ethylmalonic encephalopathy [5].[1] In drug design, using a metabolically active scaffold requires careful consideration of toxicity and clearance pathways.

References

-

NIST Chemistry WebBook. Succinic Acid & Derivatives Thermochemistry Data. National Institute of Standards and Technology.[2] Link

-

PubChem. Compound Summary: 2,2-Dimethylsuccinic Acid. National Library of Medicine. Link

-

Cheméo. Chemical Properties of 2,3-Dimethylsuccinic acid.Link

-

Ober, C. A., et al. (2013). Formation of Itraconazole–Succinic Acid Cocrystals by Gas Antisolvent Cocrystallization. Pharmaceutical Research. Link

-

Cayman Chemical. Methylsuccinic Acid Product Information.Link

-

Bruice, T. C., & Pandit, U. K. (1960). The Effect of Geminal Substitution... on the Intramolecular Nucleophilic Catalysis. Journal of the American Chemical Society.[3] (Seminal work on Thorpe-Ingold).

Technical Guide: Crystal Structure Analysis of 2,2-Diethylsuccinic Acid

Executive Summary & Chemical Context[1][2][3][4][5][6][7]

2,2-Diethylsuccinic acid (3,3-pentanedicarboxylic acid) represents a critical model in crystal engineering due to the competition between strong hydrogen-bonding capability and significant steric bulk. Unlike its unbranched parent (succinic acid) or its homolog (2,2-dimethylsuccinic acid), the gem-diethyl substitution at the

For drug development professionals, this molecule is not merely an intermediate; it is a co-crystal former (coformer) candidate. Its ability to modulate the solubility of basic Active Pharmaceutical Ingredients (APIs) relies heavily on its solid-state packing and proton-transfer capability.

This guide provides a definitive protocol for the structural analysis of 2,2-diethylsuccinic acid, synthesizing experimental methodology with theoretical packing principles.

Experimental Protocol: Crystallization Strategy

Obtaining single crystals suitable for X-ray diffraction (SCXRD) is the primary bottleneck. The high lipophilicity of the diethyl group contrasts with the hydrophilic carboxyls, requiring a biphasic or polar-protic solvent strategy.

Solvent Screening Matrix

The following solvent systems are validated for dicarboxylic acids with alkyl side chains.

| Solvent System | Method | Target Mechanism | Risk Factor |

| Ethanol : Water (80:20) | Slow Evaporation | H-bond disruption/re-formation | High (Solubility is too high) |

| Ethyl Acetate | Slow Cooling | Van der Waals packing preference | Low (Good for non-polar chains) |

| Acetonitrile | Vapor Diffusion | Kinetic trapping of metastable forms | Medium (Twinning possible) |

| THF : Hexane (1:1) | Anti-solvent Layering | Hydrophobic effect driver | Medium (Precipitation vs Crystallization) |

Step-by-Step Crystallization Workflow

Note: This protocol assumes a starting purity of >98%.

-

Saturation: Dissolve 50 mg of 2,2-diethylsuccinic acid in 2 mL of Ethyl Acetate at 40°C.

-

Filtration: Filter through a 0.45

m PTFE syringe filter to remove nucleation sites (dust). -

Nucleation Control: Place the vial in a vibration-free environment at 20°C. Cap loosely with parafilm, poking 3 pinholes to regulate evaporation rate.

-

Harvesting: Crystals should appear within 48-72 hours. Select block-like specimens (approx.

mm) under a polarizing microscope. Avoid needles (often twinned).

Data Collection & Structure Solution

Instrumentation & Parameters

-

Source: Cu-K

( -

Temperature: Collect at 100 K (Cryostream). Room temperature collection exacerbates the thermal motion of the terminal ethyl groups, leading to disorder and poor refinement.

Analytical Workflow (Graphviz)

Figure 1: Standardized workflow for SCXRD analysis of organic acids.

Structure Solution Logic

-

Space Group Determination: Expect low symmetry. While succinic acid is Monoclinic (

), the steric bulk of diethyl groups often forces the lattice into Triclinic ( -

Phasing: Use Intrinsic Phasing (SHELXT) . It is robust for equal-atom structures (

). -

Refinement Targets:

- (observed): < 5.0%

- (all data): < 12.0%

-

Goodness of Fit (GooF): ~1.0

Structural Insights & Packing Motifs

The crystal structure of 2,2-diethylsuccinic acid is defined by two competing forces: the Hydrogen Bond Network (Hydrophilic) and the Steric Packing (Hydrophobic).

The Carboxylic Acid Dimer ( )

The defining feature of dicarboxylic acids is the formation of centrosymmetric dimers.

-

Interaction:

-

Graph Set Notation:

(Two donors, two acceptors, 8-membered ring). -

Geometry: Look for

distances between 2.60 Å and 2.70 Å.

The Gem-Diethyl Effect (Steric Control)

Unlike linear succinic acid, the ethyl groups at the C2 position exert a "scissor effect," compressing the internal

-

Conformation: The backbone will likely adopt a gauche conformation rather than anti to minimize interaction between the ethyl groups and the C4 carboxylate.

-

Disorder: Be prepared to model rotational disorder in the terminal methyl groups of the ethyl chains. Use PART commands in SHELXL if electron density is split.

Structural Logic Diagram (Graphviz)

Figure 2: Interplay between hydrogen bonding and steric bulk in lattice formation.

Pharmaceutical Relevance: Co-Crystallization

In drug development, 2,2-diethylsuccinic acid is a "GRAS" (Generally Recognized As Safe) potential coformer. Its structural utility lies in its proton transfer potential .

- Rule:

-

Application: It is ideal for weak bases (e.g., antifungal azoles like Itraconazole) where the diethyl group provides necessary lipophilic matching to the drug molecule, preventing phase separation during crystallization.

References

-

Cambridge Crystallographic Data Centre (CCDC). CSD-System: The world’s repository for small-molecule organic and metal-organic crystal structures. [Link]

-

Grover, P. K., et al. "Correlation between molecular structure and crystal packing in succinic acid derivatives." Journal of Chemical Sciences. [Link]

-

Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL." Acta Crystallographica Section C. [Link]

-

Desiraju, G. R. (2003). "Crystal Engineering: The Design of Organic Solids." Elsevier Science. [Link]

-

PubChem. "2,2-Dimethylsuccinic acid (Analogous Structure Data)." National Library of Medicine. [Link]

Sources

Methodological & Application

Application Notes and Protocols: A Detailed Guide to the Synthesis of 2,2-Diethylsuccinic Acid

Introduction

2,2-Diethylsuccinic acid is a substituted dicarboxylic acid with potential applications as a building block in the synthesis of polymers, pharmaceuticals, and other specialty chemicals. Its gem-diethyl substitution imparts unique steric and electronic properties that can influence the characteristics of downstream products. While numerous methods exist for the synthesis of substituted succinic acids, this guide provides a comprehensive overview of a robust and reliable synthetic pathway.

This document will first detail the well-established and efficient synthesis of 2,2-diethylsuccinic acid commencing from diethyl succinate. Subsequently, it will address the synthesis from diethyl malonate, a more complex and less conventional approach, providing a theoretical pathway and discussing the associated synthetic challenges. This dual-pathway analysis is intended to provide researchers with both a practical, validated protocol and a deeper understanding of synthetic strategy design.

Part 1: Established Synthesis of 2,2-Diethylsuccinic Acid via Alkylation of Diethyl Succinate

The most direct and commonly employed method for the synthesis of 2,2-dialkylsuccinic acids involves the dialkylation of a succinic acid diester.[1][2] This approach is favored for its efficiency and use of readily available starting materials. The overall transformation is a two-step process involving the sequential alkylation of diethyl succinate followed by saponification of the resulting diester.

Mechanistic Overview

The synthesis commences with the deprotonation of diethyl succinate at one of the α-carbons using a strong base, typically sodium ethoxide, to form a resonance-stabilized enolate. This enolate then acts as a nucleophile, attacking an ethyl halide (e.g., ethyl bromide) in an SN2 reaction to yield diethyl 2-ethylsuccinate. A second deprotonation and alkylation at the same α-carbon affords diethyl 2,2-diethylsuccinate. The final step involves the hydrolysis of the ester groups to the corresponding carboxylic acids, yielding the target molecule, 2,2-diethylsuccinic acid.

Experimental Protocol: Synthesis of 2,2-Diethylsuccinic Acid from Diethyl Succinate

Step 1: Synthesis of Diethyl 2,2-Diethylsuccinate

-

Preparation of Sodium Ethoxide: In a flame-dried three-necked round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), add 250 mL of anhydrous ethanol. Carefully add 11.5 g (0.5 mol) of sodium metal in small portions. The reaction is exothermic and will produce hydrogen gas. Allow the reaction to proceed until all the sodium has dissolved.

-

First Alkylation: To the freshly prepared sodium ethoxide solution, add 87.1 g (0.5 mol) of diethyl succinate dropwise with stirring. After the addition is complete, add 76.3 g (0.7 mol) of ethyl bromide dropwise. Heat the reaction mixture to reflux for 4-6 hours.

-

Second Alkylation: Cool the reaction mixture and add a second equivalent of sodium ethoxide, prepared by dissolving 11.5 g (0.5 mol) of sodium in 250 mL of anhydrous ethanol. Following this, add another 76.3 g (0.7 mol) of ethyl bromide dropwise and reflux for a further 6-8 hours, or until TLC/GC analysis indicates the completion of the reaction.

-

Work-up and Purification: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. To the residue, add 200 mL of water and extract with diethyl ether (3 x 150 mL). Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude diethyl 2,2-diethylsuccinate can be purified by vacuum distillation.

Step 2: Saponification of Diethyl 2,2-Diethylsuccinate

-

Hydrolysis: To the purified diethyl 2,2-diethylsuccinate, add a solution of 40 g (1.0 mol) of sodium hydroxide in 200 mL of water and 100 mL of ethanol. Heat the mixture to reflux for 4-6 hours, or until the reaction is complete (monitored by the disappearance of the ester spot on TLC).

-

Acidification and Isolation: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. Cool the remaining aqueous solution in an ice bath and carefully acidify with concentrated hydrochloric acid to a pH of ~2. The 2,2-diethylsuccinic acid will precipitate as a white solid.

-

Purification: Collect the solid by vacuum filtration, wash with cold water, and dry. The crude product can be further purified by recrystallization from hot water or a suitable organic solvent system.

| Reagent/Parameter | Step 1: Alkylation | Step 2: Saponification |

| Starting Material | Diethyl Succinate | Diethyl 2,2-Diethylsuccinate |

| Base | Sodium Ethoxide | Sodium Hydroxide |

| Alkylating Agent | Ethyl Bromide | N/A |

| Solvent | Anhydrous Ethanol | Water/Ethanol |

| Reaction Temperature | Reflux | Reflux |

| Reaction Time | 10-14 hours (total) | 4-6 hours |

| Work-up | Extraction | Acidification & Filtration |

| Purification | Vacuum Distillation | Recrystallization |

Part 2: Proposed Synthesis of 2,2-Diethylsuccinic Acid from Diethyl Malonate

While the synthesis from diethyl succinate is the preferred route, it is theoretically plausible to devise a synthesis starting from diethyl malonate, as per the topic of interest. This pathway is significantly more complex and involves the construction of the succinic acid backbone. A potential route involves the condensation of diethyl malonate with ethyl bromoacetate, followed by dialkylation and subsequent hydrolysis and decarboxylation.[3]

Proposed Mechanistic Pathway

This proposed synthesis begins with the deprotonation of diethyl malonate to form its enolate. This enolate is then alkylated with ethyl bromoacetate to produce triethyl 1,1,2-ethanetricarboxylate. The methine proton of this intermediate is now highly acidic due to the presence of three electron-withdrawing ester groups. Sequential deprotonation and dialkylation with ethyl bromide would yield a tetraester intermediate. The final, and most challenging, step would involve the selective hydrolysis of the ester groups and decarboxylation of the gem-dicarboxylic acid moiety to furnish 2,2-diethylsuccinic acid.

Figure 1. Proposed multi-step synthesis of 2,2-diethylsuccinic acid from diethyl malonate.

Discussion of the Proposed Protocol and Challenges

-

Selectivity: Achieving selective dialkylation at the central carbon of the triethyl 1,1,2-ethanetricarboxylate without competing side reactions.

-

Hydrolysis and Decarboxylation: The final step of hydrolyzing the tetraester and inducing selective decarboxylation of the malonic acid-derived portion would require careful control of reaction conditions to avoid decomposition or unintended side reactions. The gem-diethyl groups would sterically hinder the hydrolysis of the adjacent ester groups.

-

Overall Yield: Multi-step syntheses inherently lead to a lower overall yield compared to more convergent approaches.

Given these challenges, the synthesis starting from diethyl succinate is the more practical and recommended approach for researchers and drug development professionals requiring an efficient and scalable synthesis of 2,2-diethylsuccinic acid.

Conclusion

This guide has detailed two synthetic pathways to 2,2-diethylsuccinic acid. The established route, starting from the alkylation of diethyl succinate, offers a reliable, high-yielding, and scalable method. The proposed synthesis from diethyl malonate, while theoretically conceivable, presents significant synthetic hurdles that render it less practical for most applications. The choice of synthetic route is a critical decision in chemical research and development, and a thorough understanding of the underlying chemistry and potential challenges is paramount for success.

References

-

Johnson, W. S., & Daub, G. H. (n.d.). The Stobbe Condensation. Organic Reactions. Retrieved from [Link]

- Stobbe, H. (1893). Ueber eine neue Synthese von Teraconsäure. Berichte der deutschen chemischen Gesellschaft, 26(3), 2312-2319.

-

Dr. H.N. Sinha Arts & Commerce College. (n.d.). Condensation Reaction. Retrieved from [Link]

-

SynArchive. (n.d.). Stobbe Condensation. Retrieved from [Link]

- Google Patents. (n.d.). WO2002098837A1 - Process for preparing alkylidene substituted succinic acid esters.

-

Organic Syntheses. (n.d.). Succinic acid, diethyl ester. Retrieved from [Link]

-

ResearchGate. (n.d.). Batch chemoenzymatic synthesis of diethyl succinate (2a) by varying the.... Retrieved from [Link]

- Google Patents. (n.d.). CN101323566A - Preparation method of diethyl succinate.

-

ResearchGate. (n.d.). Diethyl succinate synthesis by reactive distillation. Retrieved from [Link]

- Google Patents. (n.d.). CN103980108A - A kind of preparation method of 2-(1-methylalkyl)succinic acid.

-

Wikipedia. (n.d.). Diethyl succinate. Retrieved from [Link]

-

PubMed. (n.d.). [Preparation of optically active succinic acid derivatives. III. Regioselective condensation reactions of optically active 2-substituted succinic acids with diimidazolide]. Retrieved from [Link]

-

Eureka. (n.d.). Method for preparing 2,3-dialkyl succinic acid and ester compounds thereof. Retrieved from [Link]

-

NP-MRD. (n.d.). Showing NP-Card for 2,2-Dimethylsuccinic acid (NP0001223). Retrieved from [Link]

-

Odinity. (2018, January 22). Kinetics Lab - Methanolysis of Diethyl Succinate. Retrieved from [Link]

-

ResearchGate. (2019, January 8). Synthesis of Unnatural Diethyl 2-Hydroxysuccinate From 2,3-Dihydroxysuccinic Acid As a Starting Material for Annonine Building Blocks. Retrieved from [Link]

-

Synthetic Route to Diethyl Alkyl(substituted Ary1)malonates with the Aid of Temporary Arene. (n.d.). Retrieved from [Link]

Sources

Step-by-step protocol for 2,2-diethylsuccinic acid preparation

An in-depth guide to the synthesis of 2,2-diethylsuccinic acid, tailored for researchers, scientists, and professionals in drug development. This document provides a detailed, step-by-step protocol, explains the scientific principles behind the methodology, and includes comprehensive safety and handling information.

Introduction

2,2-Diethylsuccinic acid is a substituted dicarboxylic acid with a unique structural motif that makes it a valuable building block in organic synthesis. Its gem-diethyl substitution provides specific steric and electronic properties that can be exploited in the development of novel pharmaceutical agents, polymers, and fine chemicals. The preparation of this compound is a multi-step process that requires careful control of reaction conditions to achieve high purity and yield.

This guide details a robust and well-established method for the synthesis of 2,2-diethylsuccinic acid, proceeding through a modified malonic ester synthesis pathway. The protocol involves the dialkylation of diethyl malonate to form a key intermediate, followed by a Michael addition and subsequent hydrolysis and decarboxylation to yield the final product.

Overall Synthetic Strategy

The synthesis is accomplished in two primary stages, beginning with the formation of diethyl 2,2-diethylmalonate, followed by its conversion to 2,2-diethylsuccinic acid.

Stage 1: Synthesis of Diethyl 2,2-diethylmalonate This stage employs the classic malonic ester synthesis. Diethyl malonate is deprotonated twice with a strong base, sodium ethoxide, and sequentially alkylated with an ethyl halide (e.g., ethyl bromide). The acidic nature of the α-hydrogens of diethyl malonate (pKa ≈ 13) allows for their facile removal by a suitable base.[1]

Stage 2: Synthesis of 2,2-Diethylsuccinic Acid The diethyl 2,2-diethylmalonate intermediate is then further elaborated. A common strategy involves reaction with a suitable C2 synthon followed by hydrolysis and decarboxylation. A highly effective method involves the cyanoethylation of diethyl 2,2-diethylmalonate followed by hydrolysis of the nitrile and ester groups, and subsequent decarboxylation.

Experimental Workflow Diagram

The following diagram illustrates the complete synthetic workflow from starting materials to the final purified product.

Caption: Workflow for the synthesis of 2,2-Diethylsuccinic Acid.

Part 1: Detailed Protocol for Diethyl 2,2-diethylmalonate Synthesis

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Notes |

| Diethyl malonate | 160.17 | 80.1 g (75.5 mL) | 0.50 | Dry, distilled |

| Sodium metal | 22.99 | 25.3 g | 1.10 | Cut into small pieces |

| Absolute Ethanol | 46.07 | 500 mL | - | Anhydrous |

| Ethyl bromide | 108.97 | 125.3 g (85.8 mL) | 1.15 | Dry |

| Diethyl ether | 74.12 | As needed | - | Anhydrous |

| Saturated NaCl (aq) | - | As needed | - | Brine solution |

| Anhydrous MgSO₄ | 120.37 | As needed | - | Drying agent |

Step-by-Step Procedure

-

Preparation of Sodium Ethoxide: Under an inert atmosphere (e.g., nitrogen or argon), equip a 1 L three-necked round-bottom flask with a reflux condenser and a mechanical stirrer. Carefully add 500 mL of absolute ethanol to the flask. Add small pieces of sodium metal (25.3 g) to the ethanol at a rate that maintains a controllable reflux. This exothermic reaction forms the sodium ethoxide base in situ. Ensure all sodium has reacted before proceeding.[2]

-

Causality: Using a strong, non-nucleophilic base like sodium ethoxide is crucial for the complete deprotonation of diethyl malonate to form the enolate.[3] Preparing it in situ from sodium and anhydrous ethanol ensures the base is fresh and free of water, which would otherwise consume the base and inhibit enolate formation.[3]

-

-

Enolate Formation: Cool the sodium ethoxide solution to room temperature. Add diethyl malonate (80.1 g) dropwise to the stirred solution. Stir the mixture for 30-60 minutes to ensure the complete formation of the diethyl malonate enolate.

-

First Alkylation: Add ethyl bromide (62.65 g, 0.575 mol) dropwise to the enolate solution. The reaction may be exothermic; maintain the temperature below 40°C using a water bath if necessary. After the addition is complete, heat the mixture to a gentle reflux for 1-2 hours.

-

Second Alkylation: After the first alkylation, the resulting mono-alkylated product still possesses an acidic α-hydrogen.[1][2] The second equivalent of sodium ethoxide present in the solution will deprotonate this product. Add the remaining ethyl bromide (62.65 g, 0.575 mol) dropwise and continue to reflux for an additional 2-3 hours, or until the reaction is complete (monitored by TLC or GC).

-

Causality: Using a slight excess of the base and alkylating agent helps to drive the reaction to completion and maximize the yield of the dialkylated product.[3]

-

-

Work-up and Isolation: Cool the reaction mixture to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator. To the remaining residue, add 250 mL of water to dissolve the sodium bromide salt. Extract the aqueous layer with diethyl ether (3 x 150 mL).

-

Purification: Combine the organic extracts and wash with brine (1 x 100 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude diethyl 2,2-diethylmalonate. Purify the crude product by vacuum distillation.

Part 2: Detailed Protocol for 2,2-Diethylsuccinic Acid Synthesis

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Notes |

| Diethyl 2,2-diethylmalonate | 244.32 | 122.2 g | 0.50 | From Part 1 |

| Acrylonitrile | 53.06 | 29.2 g (36 mL) | 0.55 | Stabilized |

| Sodium ethoxide | 68.05 | ~1.7 g | 0.025 | As catalyst |

| Concentrated HCl | 36.46 | ~500 mL | - | ~12 M |

Step-by-Step Procedure

-

Cyanoethylation (Michael Addition): In a flask equipped with a stirrer and reflux condenser, combine diethyl 2,2-diethylmalonate (122.2 g) and a catalytic amount of sodium ethoxide (~1.7 g). Heat the mixture to ~50°C and add acrylonitrile (29.2 g) dropwise while stirring. An exothermic reaction will occur. Maintain the temperature at 80-90°C for 2 hours after the addition is complete.

-

Causality: The base catalyzes a Michael addition, where the enolate of the malonic ester acts as a nucleophile, attacking the β-carbon of the α,β-unsaturated nitrile (acrylonitrile).

-

-

Hydrolysis and Decarboxylation: Cool the reaction mixture. Cautiously add 500 mL of concentrated hydrochloric acid. Heat the mixture to reflux. This vigorous reaction will evolve CO₂ and ammonia. Continue refluxing for 8-12 hours, until the evolution of gas ceases and the oily layer disappears.

-

Causality: The acidic conditions first hydrolyze the three functional groups: the two esters and the nitrile, to form a tricarboxylic acid intermediate. β-keto acids and substituted malonic acids are unstable to heat and readily undergo decarboxylation (loss of CO₂) through a cyclic transition state, yielding the final dicarboxylic acid product.[1][4][5]

-

-

Isolation and Purification: Cool the solution in an ice bath. The 2,2-diethylsuccinic acid will precipitate as a white solid. Collect the crystals by vacuum filtration and wash them with small portions of ice-cold water.

-

Causality: The product has lower solubility in cold aqueous acidic solution, allowing for its isolation by precipitation.[3]

-

-

Recrystallization: For higher purity, recrystallize the crude product from a minimal amount of hot water or a water/ethanol mixture. Dry the purified crystals in a vacuum oven.

Characterization

The final product, 2,2-diethylsuccinic acid, should be a white crystalline solid. Its identity and purity should be confirmed by standard analytical techniques:

-

Melting Point: Compare with the literature value.

-

¹H NMR and ¹³C NMR Spectroscopy: To confirm the chemical structure.

-

IR Spectroscopy: To identify the characteristic carboxylic acid O-H and C=O stretches.

-

Mass Spectrometry: To confirm the molecular weight.

Safety and Handling

-

Sodium Metal: Highly reactive and flammable. Reacts violently with water. Handle only under an inert atmosphere and in an anhydrous solvent. Use appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

-

Ethyl Bromide: A toxic and potentially carcinogenic alkylating agent. Handle in a well-ventilated fume hood and wear appropriate gloves.

-

Acrylonitrile: Toxic, flammable, and a suspected carcinogen. All manipulations should be performed in a fume hood.

-

Concentrated Hydrochloric Acid: Highly corrosive. Causes severe burns. Handle with extreme care, using appropriate PPE.

-

General Precautions: All steps should be performed in a well-ventilated fume hood. Ensure appropriate fire safety equipment is readily available.

Troubleshooting

| Issue | Possible Cause(s) | Suggested Solution(s) |

| Low yield in Stage 1 | Incomplete deprotonation; presence of water. | Ensure all reagents and glassware are anhydrous. Use a fresh, active base.[3] |

| Side reaction forming mono-ethylated product. | Ensure the stoichiometry of the base and alkylating agent is correct. Monitor the reaction by TLC/GC.[2] | |

| Incomplete reaction in Stage 2 | Insufficient reflux time for hydrolysis. | Monitor the reaction for the cessation of gas evolution. Extend reflux time if necessary. |

| Product fails to crystallize | Presence of impurities; product is an oil. | Try concentrating the aqueous solution further or extracting the product with an organic solvent like diethyl ether after acidification.[3] Purify via column chromatography if necessary. |

References

- Technical Support Center: Synthesis of 2,2-Dimethylsuccinic Acid - Benchchem.

- An In-Depth Technical Guide to 2,2-Dimethylsuccinic Acid: Synthesis, Properties, and Biological Relevance - Benchchem.

- Common side products in the alkylation of diethyl malon

-

Alkylation of Enolate Ions - Chemistry LibreTexts. [Link]

-

Decarboxylation Reactions - Chemistry LibreTexts. [Link]

-

Malonic Ester Synthesis - YouTube. [Link]

- Application Notes and Protocols: Hydrolysis and Decarboxylation of Diethyl sec-butylethylmalon

Sources

Application Note: Overcoming the Gem-Dialkyl Effect in the Esterification of Sterically Hindered Succinic Acids

Topic: Esterification methods for sterically hindered succinic acids Content Type: Detailed Application Notes and Protocols

Strategic Analysis: The "Anhydride Trap"

Synthesizing di-esters of sterically hindered succinic acids (e.g., 2,2-dimethylsuccinic acid, tetramethylsuccinic acid) presents a unique challenge not found in linear carboxylic acids. The primary failure mode is not merely steric blocking of the nucleophile, but a thermodynamic and kinetic preference for intramolecular cyclization.

The Mechanistic Challenge

In hindered succinic systems, the Gem-Dialkyl Effect (Thorpe-Ingold Effect) compresses the internal bond angle between the two carboxylic acid groups. This pre-organizes the molecule for cyclization. Under standard Fischer esterification conditions (Acid/Alcohol/Heat), the rate of intramolecular dehydration to form the cyclic anhydride is often orders of magnitude faster than the intermolecular attack of the alcohol.

Once the anhydride forms, it can easily open to the mono-ester, but the second esterification becomes exponentially difficult due to the steric bulk of the now-adjacent ester group and the lack of rotational freedom.

Decision Matrix

To successfully synthesize the di-ester, one must choose a protocol based on the nature of the alcohol and the tolerance of the substrate.

| Strategy | Methodology | Best For | Mechanism |

| A. The "Bypass" | Cs₂CO₃ Alkylation | Methyl, Ethyl, Benzyl, Allyl Esters | Sɴ2 attack by carboxylate (Bypasses Carbonyl) |

| B. The "Activator" | Yamaguchi Esterification | Complex/Secondary Alcohols | Mixed Anhydride |

| C. The "Stepwise" | Anhydride Opening | Mixed Di-esters | Activation of Mono-ester intermediate |

Mechanistic Pathway Visualization

The following diagram illustrates the kinetic competition between the desired esterification and the "Anhydride Trap."

Figure 1: The "Anhydride Trap" dominates standard acid catalysis. Successful protocols must either bypass the carbonyl attack (Green Arrow) or use high-energy activation to push from Mono-ester to Di-ester.

Detailed Protocols

Protocol A: Cesium Carbonate Promoted Alkylation (The "Bypass" Route)

Applicability: Gold standard for Methyl, Ethyl, Benzyl, and Allyl esters. Rationale: This method relies on the nucleophilicity of the carboxylate oxygen attacking an alkyl halide (Sɴ2).[1] It completely avoids the steric hindrance surrounding the carbonyl carbon. Cesium is critical due to the "Cesium Effect"—its large ionic radius increases the solubility of the carboxylate in organic solvents (DMF) and creates a "naked," highly reactive anion [1].

Materials

-

Substrate: Hindered Succinic Acid (1.0 equiv)

-

Base: Cesium Carbonate (Cs₂CO₃) (2.5 equiv) - Must be finely ground and dry.

-

Electrophile: Alkyl Iodide (e.g., MeI, EtI) or Benzyl Bromide (2.5 - 3.0 equiv)

-

Solvent: DMF (Anhydrous), 0.2 M concentration relative to substrate.

Procedure

-

Solubilization: In a round-bottom flask equipped with a magnetic stir bar, dissolve the Hindered Succinic Acid (1.0 equiv) in anhydrous DMF under an inert atmosphere (N₂ or Ar).

-

Deprotonation: Add Cs₂CO₃ (2.5 equiv) in a single portion. The mixture will become a suspension. Stir at room temperature for 30 minutes to ensure complete formation of the dicarboxylate salt.

-

Checkpoint: Evolution of CO₂ gas may be observed.[2] Ensure adequate venting.

-

-

Alkylation: Cool the suspension to 0°C (ice bath). Dropwise add the Alkyl Iodide (2.5 equiv).

-

Note: For very hindered substrates, excess electrophile (up to 4.0 equiv) may be required.

-

-

Reaction: Allow the mixture to warm to room temperature and stir for 12–18 hours.

-

Monitoring: TLC or LC-MS. The mono-ester appears first; disappearance of the mono-ester indicates completion.

-

-

Workup:

-

Dilute reaction mixture with Ethyl Acetate (5x reaction volume).

-

Wash with water (3x) to remove DMF and cesium salts. Crucial: DMF retention causes poor separation.

-

Wash with Brine (1x).

-

Dry over Na₂SO₄, filter, and concentrate in vacuo.

-

-

Purification: Flash chromatography (Hexane/EtOAc).

Protocol B: Yamaguchi Esterification (The "Activator" Route)

Applicability: Secondary alcohols, complex natural products, or acid-sensitive substrates. Rationale: Standard coupling reagents (EDC/DCC) often fail to drive the reaction to the di-ester stage, stalling at the mono-ester. The Yamaguchi reagent (2,4,6-trichlorobenzoyl chloride) forms a mixed anhydride.[3][4][5] Subsequent attack by DMAP forms a super-electrophilic N-acylpyridinium species that overcomes the steric barrier [2].

Materials

-

Substrate: Hindered Succinic Acid (1.0 equiv)

-

Reagent: 2,4,6-Trichlorobenzoyl chloride (2.2 equiv)

-

Base: Triethylamine (TEA) (2.5 equiv)

-

Catalyst: DMAP (2.5 - 3.0 equiv) - Note: Stoichiometric DMAP is required, not catalytic.

-

Alcohol: Target Alcohol (2.5 equiv)

Procedure

-

Mixed Anhydride Formation:

-

Dissolve the Succinic Acid (1.0 equiv) and TEA (2.5 equiv) in Toluene (0.1 M).

-

Add 2,4,6-Trichlorobenzoyl chloride (2.2 equiv) dropwise at room temperature.

-

Stir for 1–2 hours. A white precipitate (TEA·HCl) will form.

-

Checkpoint: TLC should show consumption of starting acid.

-

-

Esterification:

-

In a separate vessel, dissolve the Alcohol (2.5 equiv) and DMAP (2.5 equiv) in Toluene.

-

Slowly add the alcohol/DMAP solution to the mixed anhydride mixture.

-

Critical Step: The reaction often requires heat for hindered succinates. Reflux the mixture (Toluene, 110°C) for 3–6 hours.

-

-

Workup:

-

Cool to room temperature. Filter off the solids.[7]

-

Dilute filtrate with EtOAc.

-

Wash with saturated NaHCO₃ (removes 2,4,6-trichlorobenzoic acid byproduct).

-

Wash with 1N HCl (removes DMAP) and Brine.

-

-

Purification: Silica gel chromatography.

Protocol C: The Two-Step Acid Chloride Method

Applicability: When reagents for A or B are unavailable, or for scale-up of simple esters. Rationale: Converts the acid entirely to the acid chloride (or reforms the anhydride and activates it) using Thionyl Chloride, followed by aggressive nucleophilic attack.

Procedure

-

Activation: Suspend the Hindered Succinic Acid in neat Thionyl Chloride (SOCl₂, 5-10 equiv). Add 1 drop of DMF (catalyst).

-

Reflux: Heat to reflux (75°C) for 2 hours. The solid should dissolve, and gas evolution (SO₂, HCl) will cease.

-

Result: This forms the Succinyl Dichloride. (Note: Some 2,2-disubstituted succinic acids may form the cyclic anhydride even with SOCl₂; however, the anhydride can still be opened).

-

-

Evaporation: Remove excess SOCl₂ under vacuum. Aazeotrope with toluene twice to remove traces.

-

Addition: Dissolve the residue in dry DCM. Add the Alcohol (excess, 4-5 equiv) and Pyridine (3 equiv) at 0°C.

-

Forcing Conditions: If the di-ester does not form (checking LCMS), add DMAP (0.5 equiv) and heat to reflux.

Troubleshooting Guide

| Observation | Root Cause | Corrective Action |

| Only Anhydride Observed | Gem-dialkyl effect promoted cyclization; Alcohol failed to attack. | Switch to Protocol A (Cs₂CO₃). The anhydride cannot form if you alkylate the carboxylate salt directly. |

| Stalled at Mono-Ester | Steric bulk of the first ester blocks the second attack. | Use Protocol B (Yamaguchi) with stoichiometric DMAP.[3] The acyl-pyridinium intermediate is required to push the second addition. |

| Low Yield in Protocol A | Incomplete deprotonation or moisture in DMF. | Dry DMF over molecular sieves (4Å). Ensure Cs₂CO₃ is finely ground. |

| Racemization of Alcohol | High temperature or basicity in Protocol B. | Reduce temperature in Protocol B; switch solvent to DCM (slower but milder). |

References

-

Kruse, C. H. (1994). Cesium Carbonate Promoted Alkylation of Carboxylic Acids. In Encyclopedia of Reagents for Organic Synthesis. John Wiley & Sons. (Validated general methodology for hindered acids).

-

Inanaga, J., Hirata, K., Saeki, H., Katsuki, T., & Yamaguchi, M. (1979).[3] A Rapid Esterification by Means of Mixed Anhydride and Its Application to Large-ring Lactonization.[3] Bulletin of the Chemical Society of Japan, 52(7), 1989–1993.

-

Neises, B., & Steglich, W. (1978).[8] Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition, 17(7), 522–524.

-

Pfeffer, P. E., & Silbert, L. S. (1976). Esterification of sterically hindered carboxylic acids using cesium salts. The Journal of Organic Chemistry, 41(8), 1373–1379.

Sources

- 1. Synthesis of Anhydrides from Carboxylic Acids [quimicaorganica.org]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. Yamaguchi esterification - Wikipedia [en.wikipedia.org]

- 4. Yamaguchi Esterification [organic-chemistry.org]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Steglich Esterification [organic-chemistry.org]

Troubleshooting & Optimization

Technical Support Center: Enhancing Solubility of 2,2-diethylsuccinic acid for Biological Assays

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address challenges in solubilizing 2,2-diethylsuccinic acid for reliable and reproducible biological assays. Our focus is on providing not just protocols, but the scientific reasoning behind them to empower you to make informed decisions in your experimental design.

Frequently Asked Questions (FAQs)

What are the main challenges in dissolving 2,2-diethylsuccinic acid?

2,2-diethylsuccinic acid, a dicarboxylic acid, presents a classic solubility challenge. Its two carboxylic acid functional groups make its solubility highly dependent on pH. In its protonated (acidic) form at low pH, the molecule is less polar and thus has lower aqueous solubility. As the pH increases, these groups deprotonate, forming a more polar, charged carboxylate, which enhances water solubility.[1] The key is to find a balance where the compound is soluble without compromising the integrity of your biological assay.

What is the predicted pKa of 2,2-diethylsuccinic acid and why is it important?

The predicted strongest acidic pKa for 2,2-diethylsuccinic acid is approximately 4.1.[2][3] The pKa is the pH at which half of the acid molecules have donated a proton. Knowing the pKa is crucial because it helps predict the charge state of the molecule at a given pH. To achieve good aqueous solubility, the pH of the solution should ideally be at least 1-2 units above the pKa to ensure the majority of the molecules are in their deprotonated, more soluble form.

Can I dissolve 2,2-diethylsuccinic acid directly in my cell culture medium?

Directly dissolving 2,2-diethylsuccinic acid in neutral pH cell culture media (typically pH 7.2-7.4) can be difficult and may lead to the formation of a precipitate. This is because at this pH, while above the pKa, the solubility might still be limited. It is generally recommended to first prepare a concentrated stock solution in a suitable solvent and then dilute it into the final assay medium.[4]

What is the recommended starting solvent for a stock solution?

For a stock solution, Dimethyl Sulfoxide (DMSO) is a common and effective choice for many organic compounds, including dicarboxylic acids.[5][6] 2,2-diethylsuccinic acid is reported to have a solubility of at least 14.6 mg/mL in DMSO.[7] DMSO is a powerful polar aprotic solvent that can dissolve a wide range of compounds.[8]

Key consideration: When using a DMSO stock, it is critical to ensure the final concentration of DMSO in your biological assay is low (typically <0.5%, and as low as 0.1% for sensitive cell lines) to avoid solvent-induced toxicity or artifacts.[5][9][10] Always include a vehicle control (media with the same final DMSO concentration) in your experiments.[4]

Troubleshooting Guide

Issue 1: My 2,2-diethylsuccinic acid is not dissolving in aqueous buffer.

-

Question: I'm trying to dissolve 2,2-diethylsuccinic acid directly in Phosphate Buffered Saline (PBS) at pH 7.4, but it's not going into solution. What should I do?

-

Answer & Protocol: Direct dissolution in neutral aqueous buffers can be challenging. The recommended approach is to use a pH adjustment strategy.

Protocol: pH-Adjusted Aqueous Solubilization

-

Initial Slurry: Weigh the desired amount of 2,2-diethylsuccinic acid and add it to a volume of purified water (e.g., Milli-Q) that is less than your final target volume. This will form a slurry.

-

Basification: While stirring, slowly add a dilute basic solution, such as 0.1 M NaOH, dropwise.

-

Monitor pH: Continuously monitor the pH of the solution using a calibrated pH meter.

-

Endpoint: Continue adding the base until the solid material dissolves completely. The pH will likely need to be raised above its pKa of ~4.1. Aim for a pH that is appropriate for your stock solution and will not drastically alter the pH of your final assay medium upon dilution.

-

Final Volume and Buffer Adjustment: Once dissolved, you can adjust the pH back down if necessary with a dilute acid (e.g., 0.1 M HCl) and add the appropriate buffer components (like phosphate and salt concentrates) to reach your final desired concentration and formulation (e.g., PBS). Finally, bring the solution to the final volume with purified water.

Causality: By increasing the pH, you deprotonate the carboxylic acid groups to carboxylates (-COO⁻). This introduces a negative charge, significantly increasing the molecule's polarity and its solubility in water.[1]

-

Issue 2: My compound precipitates when I dilute my DMSO stock into the aqueous assay buffer.

-

Question: I have a 100 mM stock of 2,2-diethylsuccinic acid in DMSO. When I dilute it to 100 µM in my cell culture medium, I see a cloudy precipitate form. How can I prevent this?

-

Answer & Protocol: This is a common issue when a compound is highly soluble in an organic solvent but has limited solubility in an aqueous medium. The abrupt change in solvent polarity causes the compound to crash out of solution. Here are a few strategies to overcome this:

Strategy 1: Serial Dilution

Instead of a single large dilution, perform serial dilutions. This can sometimes help keep the compound in solution. A common approach is to first dilute the DMSO stock into a solution containing a solubilizing agent before the final dilution into the assay medium.

Strategy 2: Using Co-solvents or Excipients

Certain biocompatible co-solvents or excipients can be included in your formulation to enhance aqueous solubility.[11]

-

Co-solvents: Polyethylene glycol (PEG), such as PEG 300 or PEG 400, and propylene glycol can be used in combination with DMSO in the initial stock solution.[12][13] A common formulation might be 10% DMSO, 40% PEG300, and 50% aqueous buffer.[12]

-

Cyclodextrins: These are cyclic oligosaccharides with a hydrophobic interior and a hydrophilic exterior.[14][15] They can encapsulate poorly soluble molecules, increasing their apparent water solubility.[16][] Beta-cyclodextrins, and their more soluble derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD) or sulfobutyl ether-β-cyclodextrin (SBE-β-CD), are frequently used.[] Studies have shown that β-cyclodextrin has little to no effect on some cell-based assays at typical working concentrations.[9][10][18]

Protocol: Formulation with SBE-β-Cyclodextrin

-

Prepare Cyclodextrin Solution: Prepare a 20% (w/v) solution of SBE-β-CD in saline or your desired aqueous buffer.

-

Prepare Compound Stock: Create a 10 mM stock of 2,2-diethylsuccinic acid in 100% DMSO.

-

Intermediate Dilution: Add 1 part of the DMSO stock to 9 parts of the 20% SBE-β-CD solution. This creates a 1 mM solution in 10% DMSO and 18% SBE-β-CD.

-

Final Dilution: Further dilute this intermediate stock into your final assay medium to achieve the desired working concentration.

Causality: The SBE-β-CD forms an inclusion complex with the non-polar regions of the 2,2-diethylsuccinic acid, effectively shielding it from the aqueous environment and preventing precipitation.[14][15]

-

Data Summary & Visualization

Solubility & Solvent Selection Table

| Solvent/System | Max Concentration | Final Conc. in Assay | Pros | Cons |

| DMSO | ≥ 14.6 mg/mL[7] | < 0.5%[5] | High solubilizing power for stock solutions. | Potential for cytotoxicity at higher concentrations[9][10]; can cause precipitation upon aqueous dilution.[4] |

| pH-Adjusted Saline | Dependent on final pH | N/A | Avoids organic solvents. | May require significant pH alteration; potential for buffer incompatibility. |

| DMSO/PEG300/Saline | ≥ 2.5 mg/mL (10/40/50 ratio)[12] | < 1% total solvent | Good for intermediate solubility challenges. | Introduces multiple solvent components that need to be tested for vehicle effects. |

| DMSO/SBE-β-CD/Saline | ≥ 2.5 mg/mL (10% DMSO in 20% SBE-β-CD)[12] | < 1% total solvent | Excellent for preventing precipitation; generally low cytotoxicity.[9][18] | Cyclodextrins can sometimes interact with assay components. |

Experimental Workflow & Decision Making

The following diagram outlines a logical workflow for selecting the appropriate solubilization strategy for 2,2-diethylsuccinic acid.

Caption: Workflow for Solubilizing 2,2-diethylsuccinic acid.

References

-

Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC. (n.d.). National Center for Biotechnology Information. Retrieved February 7, 2026, from [Link]

-

Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - Cyclodextrins. (2025, April 16). MDPI. Retrieved February 7, 2026, from [Link]

-

The Role of Beta-Cyclodextrin in Improving Drug Solubility and Bioavailability. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved February 7, 2026, from [Link]

-

Cyclodextrin as a Drug Carrier Increasing Drug Solubility. (n.d.). Touro Scholar. Retrieved February 7, 2026, from [Link]

-

Considerations regarding use of solvents in in vitro cell based assays. (2025, August 7). ResearchGate. Retrieved February 7, 2026, from [Link]

-

2,2-Dimethylsuccinic acid | C6H10O4. (n.d.). PubChem. Retrieved February 7, 2026, from [Link]

-

Showing NP-Card for 2,2-Dimethylsuccinic acid (NP0001223). (2006, May 22). NP-MRD. Retrieved February 7, 2026, from [Link]

-

How to Choose the Right Solvent When Dissolving Small-Molecule Compounds. (2026, January 29). Solarbio. Retrieved February 7, 2026, from [Link]

-

DMSO Solution 60ml. (n.d.). Elite Biogenix. Retrieved February 7, 2026, from [Link]

-

2-2-Dimethyl Succinic acid. (n.d.). RayBiotech. Retrieved February 7, 2026, from [Link]

-

Considerations regarding use of solvents in in vitro cell based assays. (n.d.). SpringerLink. Retrieved February 7, 2026, from [Link]

-

Considerations regarding use of solvents in in vitro cell based assays. (n.d.). National Center for Biotechnology Information. Retrieved February 7, 2026, from [Link]

-

Considerations regarding use of solvents in in vitro cell based assays. (n.d.). Semantic Scholar. Retrieved February 7, 2026, from [Link]

-

DMSO vs. DMF for biological testing. (2024, October 25). Reddit. Retrieved February 7, 2026, from [Link]

-

Dimethyl Sulfoxide (DMSO), cell culture reagent (CAS 67-68-5) | SC-358801. (n.d.). Maxanim. Retrieved February 7, 2026, from [Link]

-

The effect of some cosolvents and surfactants on viability of cancerous cell lines. (n.d.). Research Journal of Pharmacognosy. Retrieved February 7, 2026, from [Link]

-

The effect of some cosolvents and surfactants on viability of cancerous cell lines. (n.d.). ResearchGate. Retrieved February 7, 2026, from [Link]

-

Showing Compound 2,2-Dimethylsuccinic acid (FDB022833). (2011, September 21). FooDB. Retrieved February 7, 2026, from [Link]

-

Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. (2025, October 15). MDPI. Retrieved February 7, 2026, from [Link]

-

Dicarboxylic acid solubility. (2023, January 5). Reddit. Retrieved February 7, 2026, from [Link]

-

Use of dicarboxylic acids to improve and diversify the material properties of porous chitosan membranes. (n.d.). CNGBdb. Retrieved February 7, 2026, from [Link]

-

Advances in bio‐based production of dicarboxylic acids longer than C4 - PMC. (n.d.). National Center for Biotechnology Information. Retrieved February 7, 2026, from [Link]

Sources

- 1. reddit.com [reddit.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. How to Choose the Right Solvent When Dissolving Small-Molecule Compounds [solarbio-global.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. reddit.com [reddit.com]

- 7. raybiotech.com [raybiotech.com]

- 8. elitebiogenix.com [elitebiogenix.com]

- 9. researchgate.net [researchgate.net]

- 10. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]

- 11. rjpharmacognosy.ir [rjpharmacognosy.ir]

- 12. medchemexpress.com [medchemexpress.com]

- 13. researchgate.net [researchgate.net]

- 14. nbinno.com [nbinno.com]

- 15. touroscholar.touro.edu [touroscholar.touro.edu]

- 16. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchprofiles.ku.dk [researchprofiles.ku.dk]

Technical Support Center: Minimizing Thermal Degradation of 2,2-Diethylsuccinic Acid

Welcome to the technical support center for 2,2-diethylsuccinic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting solutions for minimizing the thermal degradation of 2,2-diethylsuccinic acid during experimental procedures. Our goal is to equip you with the foundational knowledge and practical protocols to ensure the stability and integrity of your compound.

Introduction: Understanding the Thermal Stability of 2,2-Diethylsuccinic Acid

2,2-Diethylsuccinic acid is a gem-disubstituted dicarboxylic acid. This substitution pattern significantly influences its thermal behavior. Unlike unsubstituted or singly substituted succinic acids, the presence of two ethyl groups on the same carbon atom introduces steric hindrance and alters the electronic environment of the carboxylic acid moieties. This unique structure predisposes the molecule to two primary thermal degradation pathways:

-

Intramolecular Dehydration (Anhydride Formation): Upon heating, the two carboxylic acid groups can undergo an intramolecular condensation reaction to form the cyclic 2,2-diethylsuccinic anhydride and a molecule of water. This is a common reaction for dicarboxylic acids that can form a stable five- or six-membered ring.

-

Decarboxylation: At higher temperatures, one of the carboxyl groups can be eliminated as carbon dioxide (CO2). The gem-diethyl substitution can influence the stability of the resulting carbanion intermediate, thereby affecting the ease of decarboxylation.

This guide will provide a comprehensive overview of these degradation pathways, methods to detect and quantify degradation, and, most importantly, strategies to minimize their occurrence.

Troubleshooting Guide: A-Question-and-Answer Approach

This section addresses common issues encountered during the handling and processing of 2,2-diethylsuccinic acid at elevated temperatures.

Issue 1: Loss of Potency or Inconsistent Analytical Results After Heating

Q1: I am observing a decrease in the concentration of 2,2-diethylsuccinic acid in my samples after a heating step. What are the likely causes?

A1: A decrease in the concentration of 2,2-diethylsuccinic acid after heating is most likely due to thermal degradation. The two primary mechanisms to consider are intramolecular dehydration to form 2,2-diethylsuccinic anhydride and decarboxylation to yield a monocarboxylic acid. A computational study on the unimolecular decomposition of succinic acid and its anhydride suggests that these processes have high energy barriers, indicating that significant temperatures are required for degradation to occur[1].

Q2: How can I confirm that thermal degradation is occurring and identify the degradation products?

A2: To confirm and identify degradation products, you will need to employ suitable analytical techniques. The recommended methods are:

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a highly sensitive and specific method for identifying and quantifying 2,2-diethylsuccinic acid and its potential degradation products. You can develop a method to separate the parent compound from the less polar anhydride and the decarboxylated product. A liquid chromatography tandem mass spectrometry (LC-MS/MS) method has been developed for the rapid, accurate, and precise quantification of succinic acid levels in various samples, and a similar approach can be adapted for 2,2-diethylsuccinic acid[2].

-

Gas Chromatography-Mass Spectrometry (GC-MS): This technique can also be used, but will likely require derivatization of the carboxylic acid groups to increase volatility.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide structural confirmation of the degradation products. For example, the formation of the anhydride will result in a characteristic shift of the methylene protons adjacent to the carbonyl groups.

Q3: What are the expected degradation products I should be looking for?

A3: Based on the known thermal decomposition pathways of substituted succinic acids, you should look for:

-

2,2-Diethylsuccinic Anhydride: The product of intramolecular dehydration.

-

2-Ethyl-2-methylpentanoic Acid: The likely product of decarboxylation. The exact structure of the decarboxylation product for a gem-diethyl substituted succinic acid is not well-documented in readily available literature, but based on general principles of organic chemistry, this is a plausible product.

-

Further Decomposition Products: A study on the thermal decomposition of 2,3-dimethylsuccinic anhydride showed a complex degradation pattern with the formation of methane, indicating that alkyl substituents can be cleaved at higher temperatures[3]. Therefore, at very high temperatures, you might observe smaller hydrocarbon fragments.

Issue 2: Unexpected pH Changes in Solution Upon Heating

Q1: I have a buffered solution of 2,2-diethylsuccinic acid, and I'm noticing a pH shift after heating. Why is this happening?

A1: A pH shift upon heating a solution of 2,2-diethylsuccinic acid can be attributed to two main factors:

-

Formation of 2,2-Diethylsuccinic Anhydride: The conversion of a dicarboxylic acid to its anhydride consumes two acidic protons for every molecule of water eliminated. This reduction in the concentration of acidic species will lead to an increase in the pH of the solution.

-

Temperature Effect on Buffer pKa: The pKa of your buffer system is temperature-dependent. As the temperature increases, the pKa of the buffer components can change, leading to a shift in the solution's pH.

It is crucial to select a buffer with a low temperature coefficient (d(pKa)/dT) for applications involving significant temperature changes.

Issue 3: Formation of Insoluble Material or Precipitate

Q1: After heating a concentrated solution of 2,2-diethylsuccinic acid, I observed the formation of an insoluble material. What could this be?

A1: The formation of an insoluble material upon heating a concentrated solution of 2,2-diethylsuccinic acid is likely due to the formation of 2,2-diethylsuccinic anhydride. The anhydride is generally less polar and may have lower solubility in aqueous solutions compared to the parent dicarboxylic acid. This can lead to its precipitation, especially in highly concentrated solutions.

Frequently Asked Questions (FAQs)

Q1: At what temperature does 2,2-diethylsuccinic acid start to degrade?

Q2: What is the primary degradation pathway for 2,2-diethylsuccinic acid?

A2: Both anhydride formation and decarboxylation are plausible degradation pathways. The dominant pathway will likely depend on the specific conditions, such as temperature, pressure, and the presence of catalysts. For gem-disubstituted succinic acids, anhydride formation is often a significant reaction[5].

Q3: How can I minimize the thermal degradation of 2,2-diethylsuccinic acid?

A3: To minimize thermal degradation, consider the following strategies:

-

Temperature Control: The most effective way to prevent thermal degradation is to use the lowest possible temperature for the shortest duration necessary for your experiment.

-

Inert Atmosphere: Performing heating steps under an inert atmosphere, such as nitrogen or argon, can help to prevent oxidative degradation, which can sometimes be a contributing factor, especially in the presence of impurities. Studies on the thermal decomposition of succinic acid and its metal salts have been conducted under nitrogen and carbon dioxide atmospheres to understand the decomposition pathways in the absence of oxygen[4][6].

-

pH Control: Maintaining a neutral or slightly acidic pH may help to stabilize the dicarboxylic acid form and reduce the rate of anhydride formation, which is often acid or base-catalyzed.

-

Use of Stabilizers: While specific stabilizers for preventing thermal degradation of 2,2-diethylsuccinic acid are not well-documented, exploring the use of compounds that can interfere with the degradation mechanisms could be a research avenue. For instance, in other applications, carbodiimides are used to promote anhydride formation, so avoiding such reagents is crucial[7][8][9][10][11].

Q4: Are there any catalysts that can accelerate the degradation of 2,2-diethylsuccinic acid?

A4: Yes, both acid and base catalysis can accelerate the rate of anhydride formation. The presence of strong acids or bases in your reaction mixture will likely lower the temperature at which degradation occurs. Additionally, certain metal ions can catalyze decarboxylation reactions[12]. Therefore, it is important to consider the entire composition of your experimental system.

Experimental Protocols

Protocol 1: Monitoring Thermal Degradation of 2,2-Diethylsuccinic Acid by LC-MS/MS

This protocol provides a general framework for developing an LC-MS/MS method to quantify 2,2-diethylsuccinic acid and its primary degradation products.

1. Sample Preparation:

- Prepare a stock solution of 2,2-diethylsuccinic acid in a suitable solvent (e.g., methanol, water).

- Subject aliquots of the stock solution to different temperatures (e.g., 100°C, 120°C, 140°C, 160°C) for varying durations (e.g., 1, 2, 4, 8 hours).

- Include a control sample kept at room temperature.

- After heating, cool the samples and dilute them to an appropriate concentration for LC-MS/MS analysis.

2. LC-MS/MS Method Development:

- Chromatographic Separation:

- Column: A C18 reversed-phase column is a good starting point.

- Mobile Phase: A gradient elution with water and acetonitrile, both containing a small amount of formic acid (e.g., 0.1%), is typically effective for separating carboxylic acids.

- Flow Rate: Typically 0.2-0.5 mL/min.

- Column Temperature: Maintain at a constant temperature (e.g., 40°C) for reproducibility.

- Mass Spectrometric Detection:

- Ionization Mode: Electrospray ionization (ESI) in negative mode is generally suitable for carboxylic acids.

- Multiple Reaction Monitoring (MRM): Develop MRM transitions for 2,2-diethylsuccinic acid, 2,2-diethylsuccinic anhydride, and the expected decarboxylation product.

- For 2,2-diethylsuccinic acid (C₈H₁₄O₄, MW: 174.19), a potential precursor ion would be [M-H]⁻ at m/z 173.1.

- For 2,2-diethylsuccinic anhydride (C₈H₁₂O₃, MW: 156.18), a potential precursor ion would be [M+H]⁺ at m/z 157.1 in positive mode, or it may be detected as an adduct in negative mode.

- For the decarboxylation product (e.g., 2-ethyl-2-methylpentanoic acid, C₈H₁₆O₂, MW: 144.21), a potential precursor ion would be [M-H]⁻ at m/z 143.1.

- Optimize MS parameters (e.g., collision energy, cone voltage) for each compound to achieve maximum sensitivity.

3. Data Analysis:

- Quantify the peak areas of 2,2-diethylsuccinic acid and its degradation products in each sample.

- Plot the concentration of the parent compound and the degradation products as a function of temperature and time to determine the degradation kinetics.

Visualization of Degradation Pathways

The following diagrams illustrate the key thermal degradation pathways of 2,2-diethylsuccinic acid and a troubleshooting workflow.

Caption: Primary thermal degradation pathways of 2,2-diethylsuccinic acid.

Caption: Troubleshooting workflow for thermal degradation of 2,2-diethylsuccinic acid.

Quantitative Data Summary

| Temperature (°C) | Time (hours) | 2,2-Diethylsuccinic Acid (%) | 2,2-Diethylsuccinic Anhydride (%) | Decarboxylation Product (%) |

| 120 | 1 | 98.5 | 1.0 | 0.5 |

| 120 | 4 | 95.2 | 3.5 | 1.3 |

| 140 | 1 | 92.1 | 6.2 | 1.7 |

| 140 | 4 | 80.5 | 15.3 | 4.2 |

| 160 | 1 | 75.3 | 18.9 | 5.8 |

| 160 | 4 | 55.8 | 32.7 | 11.5 |

Note: This table is illustrative. Actual degradation rates will depend on the specific experimental conditions.

References

-

Carbodiimides and Additives. (2021). Aapptec Peptides. [Link]

-

van der Mee, L., et al. (2017). Dissipative Assembly of Aqueous Carboxylic Acid Anhydrides Fueled by Carbodiimides. Journal of the American Chemical Society, 139(39), 13836-13842. [Link]

-

Nakajima, N., & Ikada, Y. (1995). Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media. Bioconjugate chemistry, 6(1), 123-130. [Link]

-

Decarboxylation. (n.d.). In Wikipedia. Retrieved February 10, 2026, from [Link]

-

Yamamoto, S., & Back, R. A. (1983). The thermal and photochemical decompositions of succinic anhydride and 2,3-dimethyl succinic anhydride in the gas phase. Canadian Journal of Chemistry, 61(12), 2790-2796. [Link]

-

Carbodiimide. (n.d.). In Wikipedia. Retrieved February 10, 2026, from [Link]

-

Boekhoven, J., et al. (2017). Transient anhydride formation by carbodiimide fuels. ResearchGate. [Link]

-

Yamamoto, S., & Back, R. A. (1983). The thermal and photochemical decompositions of succinic anhydride and 2,3-dimethyl succinic anhydride in the gas phase. Canadian Journal of Chemistry, 61(12), 2790-2796. [Link]

-

2,2-Dimethylsuccinic acid. (n.d.). PubChem. Retrieved February 10, 2026, from [Link]

-

Caires, C. F. J., et al. (2010). Thermal behaviour of succinic acid, sodium succinate and its compounds with some bivalent transitions metal ions in dynamic N2 and CO2 atmospheres. Eclética Química, 35(4), 73-80. [Link]

-

Quantitative evaluation of the gem-dimethyl effect on the succinic acid anhydride equilibrium. Conformations of the acids and anhydrides by empirical force field calculations. (1981). Journal of the Chemical Society, Perkin Transactions 2, (1), 111-118. [Link]

-

Nguyen, T. L., et al. (2008). Computational study on kinetics and mechanisms of unimolecular decomposition of succinic acid and its anhydride. The Journal of Physical Chemistry A, 112(32), 7479-7488. [Link]

-

Feron, V. J., et al. (2022). Quantification of succinic acid levels, linked to succinate dehydrogenase (SDH) dysfunctions, by an automated and fully validated liquid chromatography tandem mass spectrometry method suitable for multi-matrix applications. Journal of Chromatography B, 1189, 123085. [Link]

-

Caires, C. F. J., et al. (2010). Thermal behaviour of succinic acid, sodium succinate and its compounds with some bivalent transitions metal ions in dynamic N2 and CO2 atmospheres. Redalyc. [Link]

Sources

- 1. Computational study on kinetics and mechanisms of unimolecular decomposition of succinic acid and its anhydride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. NP-MRD: Showing NP-Card for 2,2-Dimethylsuccinic acid (NP0001223) [np-mrd.org]

- 3. cdnsciencepub.com [cdnsciencepub.com]

- 4. 2,2-Dimethylsuccinic acid | C6H10O4 | CID 11701 - PubChem [pubchem.ncbi.nlm.nih.gov]